REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:16]=[C:17]([F:19])[CH:18]=1)[C:5]([C:7]1[CH:8]=[CH:9][C:10](F)=[C:11]([CH:14]=1)[C:12]#[N:13])=[O:6].O.[NH2:21][NH2:22].Cl>O1CCCC1>[NH2:13][C:12]1[C:11]2[C:10](=[CH:9][CH:8]=[C:7]([C:5]([C:4]3[CH:3]=[C:2]([F:1])[CH:18]=[C:17]([F:19])[CH:16]=3)=[O:6])[CH:14]=2)[NH:22][N:21]=1 |f:1.2|
|
Name
|
|
Quantity
|
2.05 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(=O)C=2C=CC(=C(C#N)C2)F)C=C(C1)F
|
Name
|
|
Quantity
|
0.73 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the volatiles were partially evaporated
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then diluted with water (100 mL) and aqueous NH3
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered
|
Type
|
WASH
|
Details
|
washed thoroughly with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 60° C
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NNC2=CC=C(C=C12)C(=O)C1=CC(=CC(=C1)F)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.75 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |